molecular formula C17H19F2NO B13367363 2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine

2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine

Cat. No.: B13367363
M. Wt: 291.33 g/mol
InChI Key: ZJWXCRGDIJOTFN-UHFFFAOYSA-N
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Description

2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a methoxy group substituted with two 4-fluorophenyl groups, attached to a dimethylethylamine backbone. Its distinct structure makes it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine typically involves the reaction of 4-fluorobenzophenone with a suitable amine under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the methoxy group and complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating biochemical pathways. For instance, it may act as a dopamine reuptake inhibitor, affecting neurotransmitter levels in the brain. The compound’s effects are mediated through its binding to target proteins and altering their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl-substituted amines and methoxy derivatives. Examples are:

Uniqueness

What sets 2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine apart is its specific combination of fluorophenyl and methoxy groups, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications .

Properties

Molecular Formula

C17H19F2NO

Molecular Weight

291.33 g/mol

IUPAC Name

1-[bis(4-fluorophenyl)methoxy]-2-methylpropan-2-amine

InChI

InChI=1S/C17H19F2NO/c1-17(2,20)11-21-16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-10,16H,11,20H2,1-2H3

InChI Key

ZJWXCRGDIJOTFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)N

Origin of Product

United States

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